ácidos 2-naftaleno-sulfônicos e derivados
2-Naphthalenesulfonic Acids and Derivatives are a class of organic compounds characterized by their naphthalene ring structure with a sulfonic acid moiety. These compounds exhibit high solubility in water, making them useful as pH indicators or reagents in analytical chemistry. They can be found in various forms such as sodium, potassium, and calcium salts due to the ionic nature introduced by the sulfonic group.
The derivatives of 2-naphthalenesulfonic acids include esters, amides, and other functionalized products that enhance their versatility for different applications. These compounds are widely used in pharmaceuticals, dyes, and pigments industries owing to their specific reactivity and color properties. In environmental analysis, they serve as effective sorbents for trace metal ions due to their strong affinity.
Their acidic nature allows them to participate in numerous chemical reactions, including esterification, amidation, and condensation with other functional groups, providing a broad range of applications across various industries.

Estrutura | Nome químico | CAS | MF |
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(R)-1,1′-Binaphthyl-2,2′-disulfonimide | 1187629-41-9 | C20H16N2O4S2 |
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6,7-diethoxy-2-naphthalenesulfonyl Chloride | 66094-23-3 | C14H15ClO4S |
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2-Naphthalenesulfonamide, N-(6-methoxy-3-pyridinyl)- | 680591-15-5 | C16H14N2O3S |
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1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol | 681460-22-0 | C23H21NO3S |
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4-Piperidinamine, 1-(2-naphthalenylsulfonyl)- | 604810-94-8 | C15H18N2O2S |
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4-(Naphthalene-2-sulfonamido)butanoic Acid | 179051-17-3 | C14H15NO4S |
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2-NAPHTHALENESULFONYL CHLORIDE, 1-METHOXY- | 56875-52-6 | C11H9ClO3S |
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Naphth[1,2-d]isothiazol-1(2H)-one, 3,3-dioxide | 29083-19-0 | C11H7NO3S |
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N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide | 415694-24-5 | C16H14N2O2S |
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3-Chloronaphthalene-2-sulfonamide | 2580189-81-5 | C10H8ClNO2S |
Literatura Relacionada
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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